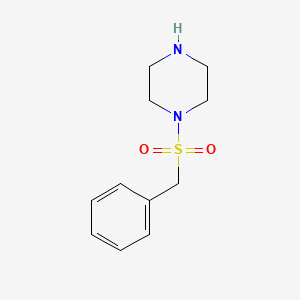
1-(Benzylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfonyl)piperazine is an organic compound with the molecular formula C11H16N2O2S It is a derivative of piperazine, where a benzylsulfonyl group is attached to one of the nitrogen atoms in the piperazine ring
Mechanism of Action
Target of Action
1-(Benzylsulfonyl)piperazine is a derivative of piperazine, which is known to have a wide range of pharmacological activities . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites . .
Mode of Action
Piperazine, a related compound, is known to act as a gaba receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
Sulfonamides, a class of compounds that includes sulfonyl derivatives, are known to inhibit dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid . This inhibition disrupts the production of DNA in bacteria .
Result of Action
Piperazine compounds are known to cause paralysis in parasites, allowing the host body to easily remove or expel the invading organism .
Biochemical Analysis
Biochemical Properties
1-(Benzylsulfonyl)piperazine, like other piperazine derivatives, is expected to interact with various enzymes and proteins. Specific interactions with enzymes, proteins, and other biomolecules have not been extensively studied .
Cellular Effects
A study on a similar piperazine derivative showed cytotoxic effects on cancer cells
Molecular Mechanism
Piperazine derivatives are known to exhibit diverse mechanisms, including enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Piperazine derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzylsulfonyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with benzylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties
Comparison with Similar Compounds
1-(Benzylsulfonyl)piperazine can be compared with other similar compounds, such as:
1-Benzylpiperazine: A central nervous system stimulant with different pharmacological properties.
1-(3-Chlorophenyl)piperazine: Known for its use in the synthesis of antidepressant drugs.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other compounds for its psychoactive effects
Uniqueness: this compound is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-benzylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c14-16(15,13-8-6-12-7-9-13)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLVCHSCGBTGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-chlorophenyl)-2-{2-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one](/img/structure/B2424458.png)
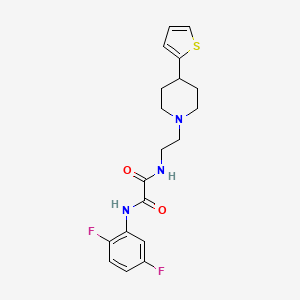
![2-({9-Methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2424460.png)
![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2424461.png)
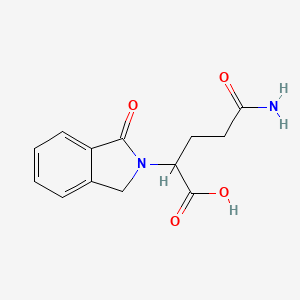
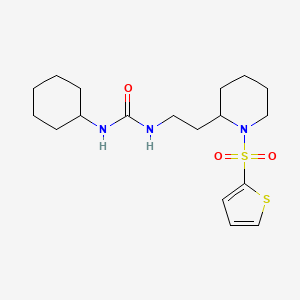
![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)
![2-Imino-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one](/img/new.no-structure.jpg)
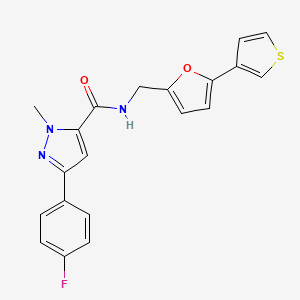
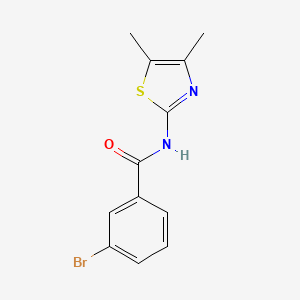
![4-chloro-N-[4-[(4-chlorophenyl)sulfonylamino]phenyl]benzenesulfonamide](/img/structure/B2424476.png)
![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2424477.png)
![2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2424478.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(oxan-4-ylmethyl)amino]azetidine-1-carboxylate](/img/structure/B2424479.png)
